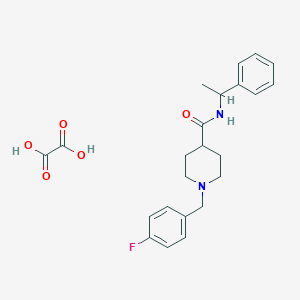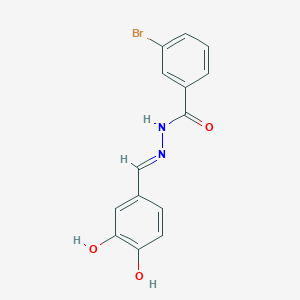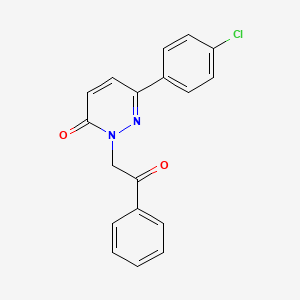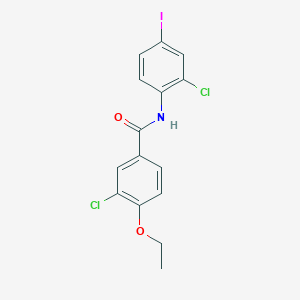![molecular formula C13H16FN3S B6100634 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which have been found to possess a wide range of biological activities.5]decane-3-thione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it is believed to interact with specific targets in the cells, leading to the inhibition of various biological processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to interact with different enzymes, receptors, and ion channels, leading to the modulation of their activities. It has also been found to affect the levels of different biomolecules, such as ROS, NO, and ATP, in the cells. Moreover, it has been shown to have an impact on various physiological processes, such as cell proliferation, differentiation, migration, and apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have a broad spectrum of biological activities, making it a useful tool for studying different biological processes. However, there are also some limitations to its use. For example, its solubility and stability may vary depending on the experimental conditions, and its toxicity and side effects may need to be carefully evaluated.
Future Directions
There are several future directions for the research on 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione. One direction is to further explore its mechanism of action and identify its specific targets in the cells. Another direction is to optimize its chemical structure to improve its efficacy and selectivity. Moreover, its potential applications in different scientific research fields, such as neurobiology, immunology, and infectious diseases, can be further investigated. Finally, its in vivo efficacy and safety can be evaluated in animal models to assess its potential for clinical development.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of 2-fluorobenzaldehyde with 1,2,4-triazaspiro[4.5]decane-3-thione in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Scientific Research Applications
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has been studied for its potential applications in various scientific research fields. It has been found to possess antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has been tested on different cell lines and animal models to evaluate its efficacy and safety. It has also been used as a starting material for the synthesis of other spirocyclic compounds with improved biological activities.
properties
IUPAC Name |
2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c14-10-6-2-3-7-11(10)17-12(18)15-13(16-17)8-4-1-5-9-13/h2-3,6-7,16H,1,4-5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWJAUZEOIJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6100554.png)
![methyl (3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B6100569.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)
![2,2-dichloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B6100589.png)
![2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6100595.png)

![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6100612.png)
![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6100648.png)